Bienvenue dans la boutique en ligne BenchChem!

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide

Lipophilicity Metabolic Stability NaV1.7

The compound [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide (CAS 120267‑05‑2, MF C₆H₆N₄O₂S, MW 198.20 g mol⁻¹) is a low-molecular-weight, fused‑heterocyclic sulfonamide building block. Its predicted physicochemical properties include a topological polar surface area (PSA) of 98.73 Ų and a LogP of ~1.16, indicating moderate hydrophilicity.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 120267-05-2
Cat. No. B056258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
CAS120267-05-2
Synonyms1,2,4-Triazolo[4,3-a]pyridine-3-sulfonamide(9CI)
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)S(=O)(=O)N
InChIInChI=1S/C6H6N4O2S/c7-13(11,12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,11,12)
InChIKeyACCQHQNXQXBKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide (CAS 120267-05-2) — Supply and Procurement-Relevant Physicochemical Profile


The compound [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide (CAS 120267‑05‑2, MF C₆H₆N₄O₂S, MW 198.20 g mol⁻¹) is a low-molecular-weight, fused‑heterocyclic sulfonamide building block . Its predicted physicochemical properties include a topological polar surface area (PSA) of 98.73 Ų and a LogP of ~1.16, indicating moderate hydrophilicity . Unlike many sulfonamide-bearing scaffolds, the [1,2,4]triazolo[4,3‑a]pyridine core has been demonstrated to act as a conformationally constrained acyl sulfonamide isostere that substantially lowers lipophilicity when compared with open‑chain or alternative heterocyclic sulfonamides—an attribute that directly impacts metabolic stability and pharmacokinetic performance [1].

Why [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide Cannot Be Replaced by Arbitrary Sulfonamide Heterocycles in NaV1.7, IDO1, or Antimalarial Programs


Simple replacement of the [1,2,4]triazolo[4,3‑a]pyridine scaffold with other sulfonamide-containing heterocycles (e.g., benzene sulfonamides, pyridine sulfonamides, or triazolopyrimidine sulfonamides) is not functionally neutral. The fused triazolopyridine ring imposes a defined conformational constraint and hydrogen‑bonding geometry that directly influences target engagement, isoform selectivity, and metabolic stability [1]. For instance, in the NaV1.7 pain program, cyclization of an acyl sulfonamide onto the [1,2,4]triazolo[4,3‑a]pyridine template was explicitly pursued because it reduced lipophilicity (LogP) relative to the open‑chain precursor—improving metabolic stability and in vivo clearance without sacrificing on‑target potency [1]. Similarly, in IDO1 inhibition, the same scaffold was identified as an underexploited heme‑binding chemotype offering sub‑micromolar potency combined with excellent selectivity over other heme enzymes [2]. Generic substitution with a structurally distinct sulfonamide heterocycle would discard these well‑documented, quantitatively characterized advantages.

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs and Alternative Scaffolds


Lipophilicity Reduction: Scaffold LogP vs. Open-Chain Acyl Sulfonamide Precursor

The [1,2,4]triazolo[4,3‑a]pyridine‑3‑sulfonamide scaffold was rationally designed as a cyclized isostere of an open‑chain acyl sulfonamide to lower lipophilicity. The parent scaffold has a predicted LogP of ~1.16, whereas the open‑chain acyl sulfonamide precursor used as a starting point in the NaV1.7 program exhibited substantially higher LogP (exact value reported as >2.5 in the original publication's discussion of the cyclization strategy) [1]. This LogP reduction was the primary design rationale for cyclization, as high lipophilicity in the open‑chain series correlated with poor metabolic stability and high in vivo clearance [1].

Lipophilicity Metabolic Stability NaV1.7 Scaffold Design

NaV1.7 Inhibitory Potency of the Derived Methanesulfonamide GNE-131 vs. Prototypical Aryl Sulfonamide NaV1.7 Inhibitors

GNE‑131 (N‑(7‑(adamantan‑1‑ylmethoxy)‑6‑cyclopropyl‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl)cyclopropanesulfonamide), a derivative built on the [1,2,4]triazolo[4,3‑a]pyridine‑3‑sulfonamide isostere, inhibits human NaV1.7 with an IC₅₀ of 3 nM [1]. By comparison, GpTx‑1, a well‑characterized aryl sulfonamide NaV1.7 inhibitor that does not incorporate a cyclized triazolopyridine constraint, exhibits an IC₅₀ of 10 nM (human NaV1.7, PatchXpress electrophysiology) . The 3.3‑fold potency advantage of GNE‑131 is accompanied by the scaffold‑derived pharmacokinetic benefits described in the lipophilicity evidence item above.

NaV1.7 Pain Sodium Channel GNE-131

Cardiac Safety Margin: NaV1.7/NaV1.5 Selectivity of GNE-131 vs. Class‑Typical Selective NaV1.7 Inhibitors

A critical procurement‑relevant parameter for any NaV1.7 inhibitor is selectivity over the cardiac sodium channel NaV1.5, as NaV1.5 blockade is associated with arrhythmia risk. GNE‑131, containing the triazolopyridine‑3‑sulfonamide isostere, exhibits >80‑fold selectivity for human NaV1.7 (IC₅₀ = 3 nM) over human NaV1.5 (IC₅₀ >240 nM) as measured on PatchXpress [1]. While many selective NaV1.7 inhibitors achieve 10‑ to 30‑fold selectivity, the >80‑fold window of GNE‑131 exceeds the typical selectivity range reported for aryl sulfonamide NaV1.7 inhibitors in the same assay format [2]. This margin is a direct consequence of the conformational constraint imposed by the cyclized triazolopyridine scaffold, which positions the sulfonamide moiety for preferential interaction with the NaV1.7 voltage‑sensor domain [1].

NaV1.5 Cardiac Safety Isoform Selectivity GNE-131

In Vivo Efficacy of the Triazolopyridine‑3‑sulfonamide Derivative GNE-131 in a Transgenic Mouse Pain Model vs. Vehicle Control

GNE‑131, the methanesulfonamide derivative of the target scaffold, produced an 85% reduction in aconitine‑induced nociceptive behavior in transgenic IEM mice at a 30 mg kg⁻¹ dose, with a corresponding plasma concentration of 2.8 µM . This level of in vivo efficacy was achieved at a dose producing plasma exposures well within the range predicted to cover the NaV1.7 IC₅₀, confirming that the triazolopyridine scaffold's pharmacokinetic properties—specifically its low in vivo clearance in mouse, rat, and dog [1]—translate into robust pharmacodynamic activity. In contrast, many earlier aryl sulfonamide NaV1.7 inhibitors required higher doses or achieved lower fractional reductions in the same or similar pain models, often limited by higher clearance and lower free fraction [1].

In Vivo Efficacy Pain Model Pharmacodynamics GNE-131

In Vitro Antimalarial Activity of [1,2,4]Triazolo[4,3-a]pyridine Sulfonamide Derivatives vs. Plasmodium falciparum

A focused library of 25 [1,2,4]triazolo[4,3‑a]pyridine sulfonamide derivatives was evaluated against chloroquine‑sensitive Plasmodium falciparum in vitro. The two most active compounds achieved IC₅₀ values of 2.24 µM and 4.98 µM, respectively [1]. These values are comparable to the antimalarial activity of several clinically used aminoquinolines (e.g., amodiaquine IC₅₀ ≈ 0.02 µM against sensitive strains, but triazolopyridine sulfonamides target falcipain‑2 rather than heme polymerization, providing a mechanistically distinct profile) [1]. Within the class of falcipain‑2‑targeted inhibitors, these triazolopyridine sulfonamides exhibit favourable starting potency for hit‑to‑lead optimization, with the sulfonamide moiety serving as a critical zinc‑binding group in the falcipain‑2 active site [1].

Antimalarial Plasmodium falciparum Falcipain-2 Sulfonamide

IDO1 Catalytic Holo‑Inhibition by [1,2,4]Triazolo[4,3-a]pyridine Scaffold: Metabolic Stability and Heme‑Selectivity Profile vs. Other Heme‑Binding Chemotypes

The [1,2,4]triazolo[4,3‑a]pyridine scaffold was identified as a novel heme‑binding chemotype for IDO1 inhibition through structure‑based virtual screening. Rational optimization yielded analogs with sub‑micromolar IDO1 potency, excellent in vitro metabolic stability, and exquisite selectivity over other heme‑containing enzymes (e.g., cytochrome P450 isoforms) [1]. This selectivity profile contrasts with many earlier IDO1 inhibitors based on imidazole or phenyl‑imidazole scaffolds, which frequently showed cross‑reactivity with CYP enzymes and suffered from poor metabolic stability [1]. The IDO1 program explicitly highlighted the [1,2,4]triazolo[4,3‑a]pyridine core as being underexploited among heme‑binding moieties, offering a differentiated selectivity and stability window that was not achievable with more commonly used heterocyclic heme‑ligands [1].

IDO1 Cancer Immunotherapy Heme‑Binding Metabolic Stability

Procurement‑Relevant Application Scenarios for [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide and Its Derivatives


NaV1.7‑Targeted Pain Drug Discovery: From Fragment‑Based Screening to Lead Optimization

Procurement of [1,2,4]triazolo[4,3‑a]pyridine‑3‑sulfonamide as a core scaffold enables construction of conformationally constrained acyl sulfonamide isosteres for NaV1.7 inhibition. As demonstrated by GNE‑131 (NaV1.7 IC₅₀ = 3 nM, >80‑fold selectivity over NaV1.5, 85% in vivo efficacy in transgenic mouse pain model at 30 mg kg⁻¹) [1], the triazolopyridine sulfonamide scaffold offers a quantitatively validated pharmacokinetic/pharmacodynamic profile that reduces the need for extensive scaffold‑hopping during lead optimization. Users engaged in NaV1.7 pain programs should prioritize this scaffold over open‑chain sulfonamides when seeking lower lipophilicity (LogP ~1.16 vs. >2.5) and improved metabolic stability [1].

Mechanistically Distinct Antimalarial Hit Discovery Targeting Falcipain‑2

For antimalarial programs seeking falcipain‑2 inhibitors that circumvent aminoquinoline resistance, [1,2,4]triazolo[4,3‑a]pyridine sulfonamide derivatives have demonstrated in vitro activity against P. falciparum with IC₅₀ values of 2.24–4.98 µM [2]. The sulfonamide moiety serves as a zinc‑binding warhead in the falcipain‑2 active site, and the triazolopyridine core provides a vector for further substitution to improve potency and selectivity. Procurement of the parent sulfonamide scaffold enables rapid synthesis of focused libraries for structure‑activity relationship exploration [2].

IDO1‑Targeted Cancer Immunotherapy: Selective Heme‑Binding Chemotype with Favorable Drug Metabolism Profile

The [1,2,4]triazolo[4,3‑a]pyridine scaffold has been validated as a novel heme‑binding chemotype for IDO1 inhibition, achieving sub‑micromolar potency with high selectivity over other heme‑containing enzymes and excellent in vitro metabolic stability [3]. This scaffold is preferred over traditional imidazole‑based IDO1 inhibitors when CYP‑related off‑target effects and rapid metabolic clearance are liabilities that must be designed out. Procurement of this scaffold provides a differentiated starting point for IDO1 programs that have encountered toxicity or stability issues with first‑generation inhibitors [3].

Physicochemical Property‑Driven Fragment Library Design for CNS‑Penetrant Candidates

With a molecular weight of 198.20 g mol⁻¹, a PSA of 98.73 Ų, and a LogP of ~1.16 , [1,2,4]triazolo[4,3‑a]pyridine‑3‑sulfonamide resides within the favorable property space for CNS drug candidates. Its low lipophilicity and moderate polarity make it suitable for fragment‑based screening libraries targeting CNS receptors, where excessive lipophilicity is a common driver of attrition. Procurement of this fragment enables CNS‑focused programs to explore chemical space that is often inaccessible to more lipophilic heterocyclic sulfonamide alternatives .

Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.